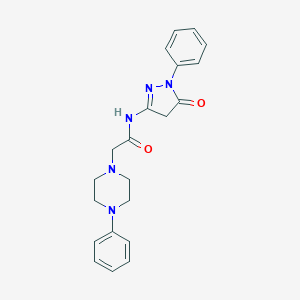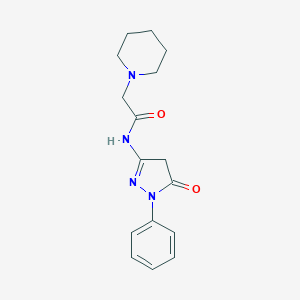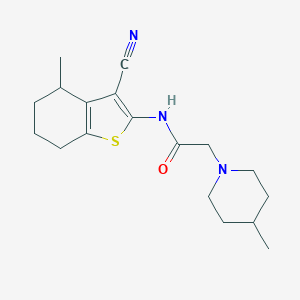![molecular formula C13H14N4O3S2 B276392 methyl 2-{[(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276392.png)
methyl 2-{[(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a novel compound with potential applications in scientific research.
Mechanism of Action
The mechanism of action of methyl 2-{[(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not fully understood. However, it is thought to work by inhibiting certain enzymes involved in the growth and proliferation of cancer cells, as well as reducing inflammation in the body.
Biochemical and Physiological Effects:
Methyl 2-{[(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro, and may have potential as an anti-cancer agent. It has also been shown to have anti-inflammatory effects, reducing inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 2-{[(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. However, limitations include the need for further research to fully understand its mechanism of action, as well as its potential toxicity and side effects.
Future Directions
There are several future directions for research on methyl 2-{[(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. These include further investigation of its mechanism of action, as well as its potential as an anti-cancer and anti-inflammatory agent. Other potential research areas include its use in combination with other drugs or therapies, and its potential for use in other diseases or conditions.
Synthesis Methods
The synthesis of methyl 2-{[(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves a multi-step process. The starting material is 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1H-1,2,4-triazole-3-thiol to form the corresponding thioester. The final step involves the reaction of the thioester with methylamine to form the desired compound.
Scientific Research Applications
Methyl 2-{[(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have activity against certain types of cancer cells, and may have potential as an anti-cancer agent. It has also been investigated for its potential as an anti-inflammatory agent.
properties
Molecular Formula |
C13H14N4O3S2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl 2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C13H14N4O3S2/c1-20-12(19)10-7-3-2-4-8(7)22-11(10)16-9(18)5-21-13-14-6-15-17-13/h6H,2-5H2,1H3,(H,16,18)(H,14,15,17) |
InChI Key |
MBVWZWOKKQEJMV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC=NN3 |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![allyl 5-(2-thienylcarbonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B276309.png)
![5-acetyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide](/img/structure/B276310.png)
![2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)-1-(2-thienyl)ethanone](/img/structure/B276311.png)
![5-(4-chlorobenzyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide](/img/structure/B276312.png)
![N-methyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]urea](/img/structure/B276316.png)




![5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B276324.png)
![ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276326.png)
![ethyl 2-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276327.png)
![Ethyl 4-methyl-2-[(1-pyrrolidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276330.png)
